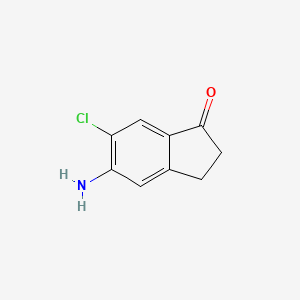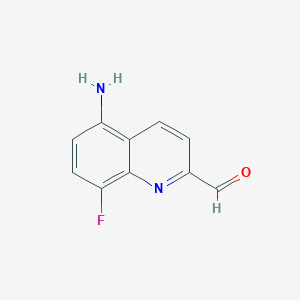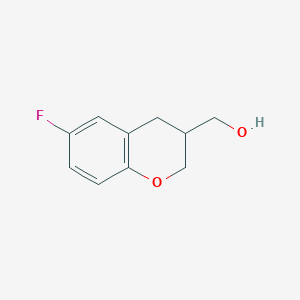
(6-chloro-7H-purin-8-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-chloro-7H-purin-8-yl)methanamine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methanamine group at the 8th position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-7H-purin-8-yl)methanamine typically involves the chlorination of a purine derivative followed by the introduction of a methanamine group. One common method includes:
Chlorination: Starting with a purine derivative, such as 7H-purine, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6th position.
Amination: The chlorinated intermediate is then reacted with methanamine (methylamine) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors, the purine derivative is chlorinated using industrial-grade chlorinating agents.
Continuous Amination: The chlorinated product is continuously fed into reactors where it reacts with methanamine under optimized conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (6-chloro-7H-purin-8-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the methanamine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like hydroxyl groups, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxyl groups, amines, thiols
Major Products:
Oxidation Products: Oxidized purine derivatives
Reduction Products: Reduced methanamine derivatives
Substitution Products: Substituted purine derivatives with various functional groups
科学研究应用
Chemistry:
Catalysis: (6-chloro-7H-purin-8-yl)methanamine is used as a ligand in coordination chemistry for catalysis reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex purine derivatives.
Biology:
Enzyme Inhibition: This compound is studied for its potential to inhibit certain enzymes involved in purine metabolism.
DNA/RNA Research: It is used in research related to nucleic acids due to its structural similarity to adenine and guanine.
Medicine:
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.
Cancer Research: It is investigated for its potential role in cancer treatment due to its ability to interfere with DNA synthesis.
Industry:
Pharmaceuticals: Used in the development of pharmaceutical compounds.
Biotechnology: Employed in biotechnological applications for the synthesis of nucleic acid analogs.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: (6-chloro-7H-purin-8-yl)methanamine inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
DNA/RNA Interference: It can integrate into DNA/RNA strands, causing disruptions in nucleic acid synthesis and function.
Pathways Involved:
Purine Metabolism Pathway: By inhibiting key enzymes, it affects the overall purine metabolism pathway, leading to reduced synthesis of nucleotides.
DNA/RNA Synthesis Pathway: Interference with DNA/RNA synthesis can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
相似化合物的比较
6-chloropurine: Similar structure but lacks the methanamine group.
8-aminopurine: Similar structure but lacks the chlorine atom at the 6th position.
6-chloro-9H-purin-2-amine: Similar structure with a different substitution pattern.
Uniqueness:
Dual Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential in multiple research fields highlight its versatility.
属性
分子式 |
C6H6ClN5 |
|---|---|
分子量 |
183.60 g/mol |
IUPAC 名称 |
(6-chloro-7H-purin-8-yl)methanamine |
InChI |
InChI=1S/C6H6ClN5/c7-5-4-6(10-2-9-5)12-3(1-8)11-4/h2H,1,8H2,(H,9,10,11,12) |
InChI 键 |
RLWSJONIFNXRIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


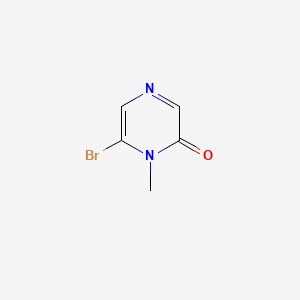
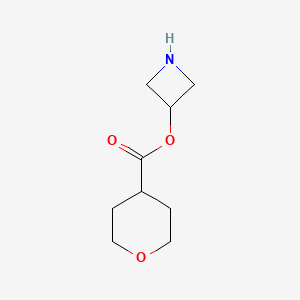
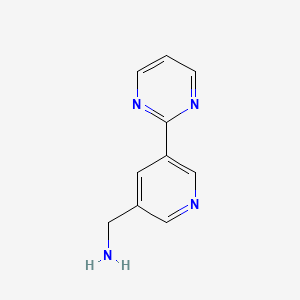
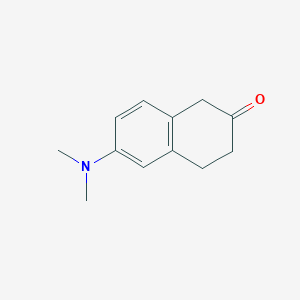
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
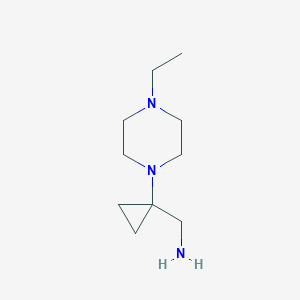

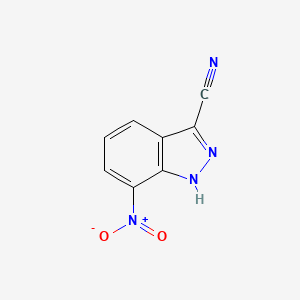
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)

